1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine is a chemical compound with significant interest in medicinal chemistry due to its potential pharmacological applications. It is categorized as a piperazine derivative, which are compounds known for their diverse biological activities, including antipsychotic, antidepressant, and anti-inflammatory properties.
The compound is classified under the broader category of piperazine derivatives, which are cyclic organic compounds containing a piperazine ring. The specific chemical formula for 1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine is CHClN, with a molecular weight of 245.15 g/mol. The IUPAC name reflects its structure, indicating the presence of a dichlorophenyl group attached to a methylpiperazine backbone. The compound's PubChem CID is 5027083, which facilitates its identification in chemical databases.
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine typically involves several steps:
These methods highlight the importance of controlling reaction conditions to optimize yield and purity.
The structural representation of 1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine can be depicted using the SMILES notation: C1CN(CCN1)CC2=C(C(=CC=C2)Cl)Cl
. This notation provides insights into the arrangement of atoms within the molecule.
The molecule consists of a piperazine ring substituted with a dichlorophenyl group, contributing to its potential biological activity.
1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine can undergo various chemical reactions typical for piperazine derivatives:
These reactions are essential for developing derivatives with enhanced biological activity or altered pharmacokinetic profiles.
Understanding these interactions is crucial for elucidating the therapeutic potential of this compound.
These properties are vital for handling and formulation in pharmaceutical applications.
1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine has potential applications in various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4